
2-(Oxetan-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Oxetan-3-yl)phenol” is a chemical compound with the IUPAC name 2-(3-oxetanyl)phenol . It has a molecular weight of 150.18 .
Synthesis Analysis
The synthesis of “2-(Oxetan-3-yl)phenol” involves several steps. One method involves the use of phenethylmagnesium chloride and the appropriate oxetan-3-one to give alcohols . Another method involves the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Molecular Structure Analysis
The molecular structure of “2-(Oxetan-3-yl)phenol” can be represented by the InChI code 1S/C9H10O2/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7,10H,5-6H2 .Chemical Reactions Analysis
The chemical reactions involving “2-(Oxetan-3-yl)phenol” include the formation of the oxetane ring from an epoxide, which requires moderate heating . The reaction is sensitive to epoxide substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Oxetan-3-yl)phenol” include its molecular weight of 150.18 . More detailed properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Synthesis of New Oxetane Derivatives
2-(Oxetan-3-yl)phenol: is a valuable intermediate in the synthesis of new oxetane derivatives. These derivatives are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The oxetane ring is known for its ability to improve the pharmacokinetic properties of drug molecules .
Kinase Inhibition for Therapeutic Strategies
The oxetane moiety, such as that in 2-(Oxetan-3-yl)phenol, can be utilized to extend the chemical space in the search for kinase inhibitors. Kinase inhibition is a crucial therapeutic strategy for treating a range of human diseases, including cancer and inflammatory disorders .
Epoxide Ring Opening Reactions
2-(Oxetan-3-yl)phenol can be used in epoxide ring-opening reactions to form oxetanes. This method has been expanded to incorporate alkyl substituents, which can be further manipulated to access a range of oxetane derivatives. Such reactions are fundamental in organic synthesis and can lead to the development of new compounds with unique properties .
Formation of Spirocyclic Compounds
The compound has been applied in the generation of spirocyclic azetidine-oxetanes. Spirocyclic compounds are of significant interest in medicinal chemistry due to their three-dimensional structure, which can enhance drug-receptor interactions .
Conjugate Addition Reactions
2-(Oxetan-3-yl)phenol can participate in conjugate addition reactions to form 2,2-disubstituted oxetanes. This process involves the formation of an ylide, which undergoes proton transfer and cyclization. Such reactions are valuable for constructing complex molecular architectures .
Chiral Oxetanes Synthesis
The compound is also involved in the synthesis of chiral oxetanes from enantioenriched epoxides. Chiral oxetanes are important in asymmetric synthesis, which is a key area in the production of enantiomerically pure pharmaceuticals .
Wirkmechanismus
Target of Action
Oxetane derivatives have been employed to improve drugs’ physiochemical properties , suggesting that they may interact with a variety of biological targets depending on the specific drug molecule they are incorporated into.
Mode of Action
Oxetanes are known to be more metabolically stable and lipophilicity neutral . They reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity . This suggests that 2-(Oxetan-3-yl)phenol may interact with its targets in a way that enhances the stability and lipophilicity of the drug.
Biochemical Pathways
Oxetane-containing drugs have been shown to disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) . This suggests that 2-(Oxetan-3-yl)phenol may have similar effects on cellular pathways.
Pharmacokinetics
Oxetanes are known to be more metabolically stable and lipophilicity neutral , which suggests that 2-(Oxetan-3-yl)phenol may have favorable pharmacokinetic properties.
Result of Action
Given the known properties of oxetanes, it is likely that 2-(oxetan-3-yl)phenol may enhance the stability and lipophilicity of the drug it is incorporated into, potentially improving the drug’s efficacy .
Eigenschaften
IUPAC Name |
2-(oxetan-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7,10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHDDNNECHDAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxetan-3-yl)phenol | |
CAS RN |
1123786-81-1 |
Source


|
| Record name | 2-(oxetan-3-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B2850570.png)
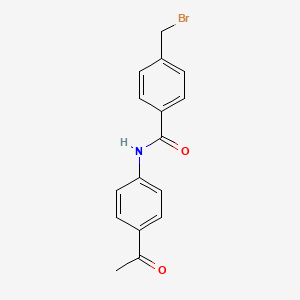
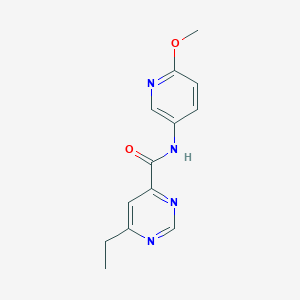
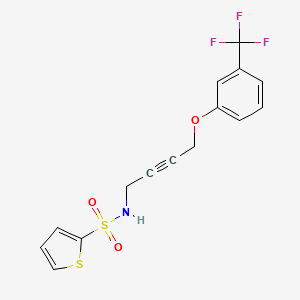

![3-((3,4-Dimethylphenyl)sulfonyl)-5-(4-methylpiperidin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2850578.png)
![2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B2850579.png)

![Methyl 4-[(3-nitro-2-pyridinyl)oxy]benzenecarboxylate](/img/structure/B2850581.png)
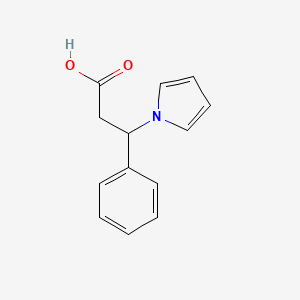
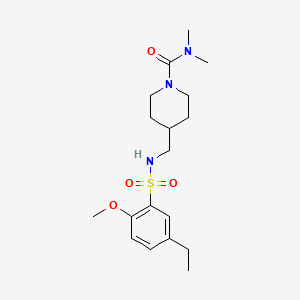
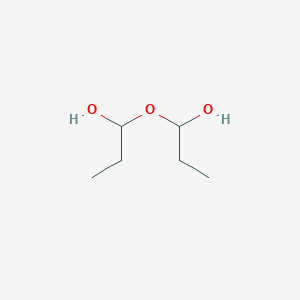
![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2850589.png)